molecular formula C19H20N6O3 B11433445 5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11433445
M. Wt: 380.4 g/mol
InChI Key: PDANMVYKYDWJCL-UHFFFAOYSA-N
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Description

5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Methoxyphenyl and Phenylcarbamoyl Groups: These groups can be attached using standard organic synthesis techniques such as Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, such as proteins and nucleic acids. This allows the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole compound with similar structural features.

    5-amino-1,2,3-triazole: Contains an amino group but lacks the methoxyphenyl and phenylcarbamoyl groups.

    N-phenyl-1,2,3-triazole: Contains a phenyl group but lacks the amino and methoxyphenyl groups.

Uniqueness

5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the methoxyphenyl and phenylcarbamoyl groups, which enhance its ability to interact with a wide range of biological targets. This makes it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H20N6O3/c1-28-15-9-5-6-13(10-15)11-21-19(27)17-18(20)25(24-23-17)12-16(26)22-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26)

InChI Key

PDANMVYKYDWJCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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